molecular formula C16H26O6S4 B13770901 Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate CAS No. 53461-86-2

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate

Cat. No.: B13770901
CAS No.: 53461-86-2
M. Wt: 442.6 g/mol
InChI Key: CIGCHYLTWDTUCB-UHFFFAOYSA-N
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Description

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate is a chemical compound with the molecular formula C16H26O6S4 and a molecular weight of 442.6 g/mol. It is known for its unique structure, which includes two 5-ethyl-1,3-dioxan-5-yl groups connected by a thioperoxydicarbonate linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate involves the reaction of 5-ethyl-1,3-dioxane with thioperoxydicarbonate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thioperoxydicarbonate linkage into thiol or disulfide groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: Used in the production of specialty chemicals, coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate involves its ability to form stable complexes with other molecules. The thioperoxydicarbonate linkage can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate can be compared with similar compounds such as:

    (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate: This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.

    Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane: Another compound with a similar molecular framework but different functional groups and applications.

The uniqueness of this compound lies in its thioperoxydicarbonate linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

53461-86-2

Molecular Formula

C16H26O6S4

Molecular Weight

442.6 g/mol

IUPAC Name

O-[(5-ethyl-1,3-dioxan-5-yl)methyl] [(5-ethyl-1,3-dioxan-5-yl)methoxycarbothioyldisulfanyl]methanethioate

InChI

InChI=1S/C16H26O6S4/c1-3-15(5-17-11-18-6-15)9-21-13(23)25-26-14(24)22-10-16(4-2)7-19-12-20-8-16/h3-12H2,1-2H3

InChI Key

CIGCHYLTWDTUCB-UHFFFAOYSA-N

Canonical SMILES

CCC1(COCOC1)COC(=S)SSC(=S)OCC2(COCOC2)CC

Origin of Product

United States

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